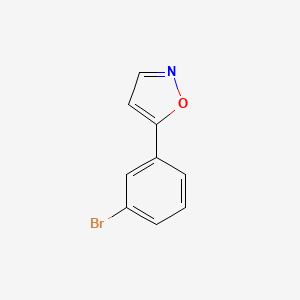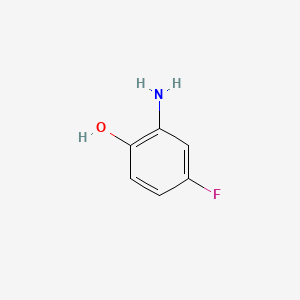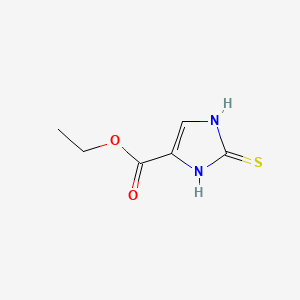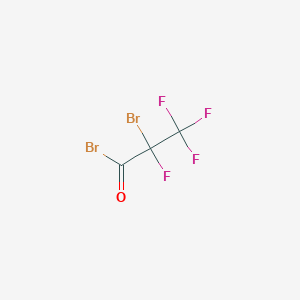
Chlorure de biphényl-2-sulfonyle
Vue d'ensemble
Description
Synthesis Analysis
Sulfonyl chlorides, such as 2-Phenylbenzenesulfonyl chloride, contain a good leaving group (Cl). This makes them highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems .
Molecular Structure Analysis
The molecular weight of 2-Phenylbenzenesulfonyl chloride is 252.72. Its molecular formula is C12H9ClO2S . The InChI key is RENKNADFNRIRNZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Phenylbenzenesulfonyl chloride is a colorless viscous oil that dissolves in organic solvents . It has a boiling point of 391.6 ℃ at 760 mmHg and a density of 1.32 g/cm3 .
Applications De Recherche Scientifique
Synthèse d'anilinopyrimidinesulfonamides
Le chlorure de biphényl-2-sulfonyle est utilisé dans la préparation d'anilinopyrimidinesulfonamides, qui sont des agents anticancéreux potentiels .
Inhibiteurs de la voie du facteur inductible par l'hypoxie
Ce composé est également utilisé dans la synthèse d'inhibiteurs de la voie du facteur inductible par l'hypoxie . Cette voie joue un rôle crucial dans la réponse cellulaire aux conditions de faible teneur en oxygène, et ses inhibiteurs ont des applications thérapeutiques potentielles dans le traitement du cancer.
Préparation d'hydroxy-sulfonyl-pipéridinyl butyramides
Le this compound est utilisé dans la préparation d'hydroxy-sulfonyl-pipéridinyl butyramides . Ces composés sont des inhibiteurs de l'histone désacétylase (HDAC) et présentent des propriétés antitumorales potentielles.
Synthèse de polyarylènesulfones
Le this compound est utilisé dans la synthèse de polyarylènesulfones . Ces polymères ont une large gamme d'applications en raison de leur haute stabilité thermique, de leur résistance mécanique et de leur résistance chimique.
Synthèse de dérivés du biphényle
Le this compound est utilisé dans la synthèse de divers dérivés du biphényle . Ces dérivés ont une large gamme d'applications biologiques et médicinales, y compris leur utilisation dans des médicaments commercialisés et des produits naturels .
Synthèse de composés biologiquement actifs
Le this compound est utilisé dans la synthèse d'un grand nombre de composés biologiquement actifs . Il s'agit notamment d'antiandrogènes, d'immunosuppresseurs, d'antifongiques, d'antibactériens, d'antimicrobiens, d'anti-inflammatoires, d'antiprolifératifs, d'ostéoporose, d'antihypertenseurs, d'antitumoraux, d'inhibiteurs de l'activité de la β-glucuronidase, d'agents antileucémiques, d'hypotenseurs, d'anticholinestérasiques, d'antidiabétiques et d'antipaludiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Biphenyl-2-sulfonyl chloride, also known as [1,1’-Biphenyl]-2-sulfonyl chloride or 2-Phenylbenzenesulfonyl chloride, is a chemical compound that primarily targets aromatic rings . The compound’s primary targets are the carbon atoms of the aromatic ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a polar, stepwise process where the key step involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . The downstream effects of this pathway involve the formation of a substitution product of benzene, C6H5X . The compound also plays a role in the biodegradation of polychlorinated biphenyls (PCBs), where it is involved in both anaerobic and aerobic degradation processes .
Result of Action
The result of the action of Biphenyl-2-sulfonyl chloride is the formation of a substitution product of benzene, C6H5X . This compound also plays a role in the biodegradation of PCBs, contributing to the reduction of these persistent environmental pollutants .
Analyse Biochimique
Cellular Effects
The effects of 2-Phenylbenzenesulfonyl chloride on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. By sulfonylating key signaling proteins, 2-Phenylbenzenesulfonyl chloride can disrupt normal cell signaling, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-Phenylbenzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. It reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and other biomolecules. This reaction results in the formation of stable sulfonamide or sulfonate ester bonds. These covalent modifications can inhibit enzyme activity, alter protein-protein interactions, and affect the stability and function of the modified biomolecules. The ability of 2-Phenylbenzenesulfonyl chloride to form covalent bonds with target molecules underlies its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylbenzenesulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid and hydrochloric acid. Over time, this hydrolysis can reduce the concentration of active 2-Phenylbenzenesulfonyl chloride, thereby diminishing its effects on cellular function. Long-term studies have shown that prolonged exposure to 2-Phenylbenzenesulfonyl chloride can lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Phenylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, 2-Phenylbenzenesulfonyl chloride can cause widespread protein modification, leading to significant disruptions in cellular processes. Toxic or adverse effects, such as cell death and tissue damage, have been observed at high doses. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Phenylbenzenesulfonyl chloride is involved in metabolic pathways that include its conversion to benzenesulfonic acid and hydrochloric acid through hydrolysis. Enzymes such as sulfatases and esterases can facilitate the breakdown of this compound in biological systems. The metabolic flux and levels of metabolites can be affected by the presence of 2-Phenylbenzenesulfonyl chloride, leading to changes in cellular metabolism. The interactions with metabolic enzymes and cofactors play a crucial role in determining the fate of this compound in biological systems .
Transport and Distribution
Within cells and tissues, 2-Phenylbenzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 2-Phenylbenzenesulfonyl chloride within specific cellular compartments can influence its activity and function. For example, its interaction with chloride channels and transporters can affect its distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of 2-Phenylbenzenesulfonyl chloride is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Phenylbenzenesulfonyl chloride can localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and processing. The subcellular localization of this compound can significantly affect its activity and function within the cell .
Propriétés
IUPAC Name |
2-phenylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKNADFNRIRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373485 | |
| Record name | 2-Phenylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2688-90-6 | |
| Record name | 2-Phenylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of [1,1'-Biphenyl]-2-sulfonyl chloride in the electrochemical synthesis of sultones?
A: [1,1'-Biphenyl]-2-sulfonyl chloride serves as the primary starting material in this reaction. It undergoes an electrochemical dehydrogenative C-O bond formation in the presence of K2CO3 and H2O under constant current electrolysis. This process leads to the formation of an aryl-fused sultone. [] Control experiments suggest that the reaction proceeds through the electrochemical oxidation of in situ generated sulfonates, leading to the formation of key sulfo radical intermediates. []
Q2: What are the advantages of using electrochemical synthesis for this transformation?
A: Electrochemical synthesis offers several benefits for this specific reaction. Firstly, it avoids the use of harsh chemical oxidants, contributing to a potentially greener and more sustainable synthetic approach. [] Secondly, the electrochemical conditions allow for milder reaction conditions and potentially higher selectivity compared to traditional chemical methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














